- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

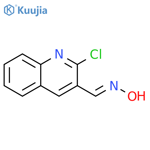

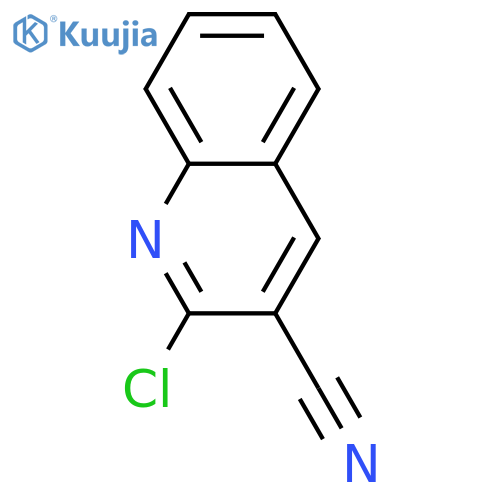

Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

95104-21-5 structure

商品名:2-Chloroquinoline-3-carbonitrile

CAS番号:95104-21-5

MF:C10H5ClN2

メガワット:188.613100767136

MDL:MFCD08437566

CID:799187

PubChem ID:329761155

2-Chloroquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloroquinoline-3-carbonitrile

- 2-CHLORO-3-CYANOQUINOLINE

- 3-Quinolinecarbonitrile,2-chloro-

- 3-Quinolinecarbonitrile, 2-chloro-

- UGTRDMPALMEDBU-UHFFFAOYSA-N

- 6340AC

- AB45106

- 2-CHLORO-3-QUINOLINECARBONITRILE

- AB0072093

- T6839

- 2-Chloro-3-quinolinecarbonitrile (ACI)

- CS-0070162

- F2167-1300

- AKOS004121260

- VDA10421

- SY107077

- TS-02661

- MFCD08437566

- SCHEMBL1514476

- DB-081666

- DTXSID70468653

- 2-Chloroquinoline-3-carbonitrile, 97%

- EN300-60236

- Z57164770

- 95104-21-5

-

- MDL: MFCD08437566

- インチ: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H

- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

計算された属性

- せいみつぶんしりょう: 188.01400

- どういたいしつりょう: 188.0141259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.36

- ゆうかいてん: 164-168 °C

- ふってん: 360.4°C at 760 mmHg

- フラッシュポイント: 171.8°C

- 屈折率: 1.667

- PSA: 36.68000

- LogP: 2.75988

2-Chloroquinoline-3-carbonitrile セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H318

- 警告文: P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: S26

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD72725)

- リスク用語:R22; R41

2-Chloroquinoline-3-carbonitrile 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloroquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 98% | 100mg |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-60236-0.25g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 0.25g |

$62.0 | 2025-02-20 | |

| abcr | AB213199-250 mg |

2-Chloroquinoline-3-carbonitrile; 95% |

95104-21-5 | 250mg |

€135.50 | 2023-05-06 | ||

| Enamine | EN300-60236-10.0g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 10.0g |

$750.0 | 2025-02-20 | |

| TRC | C385125-500mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 500mg |

$ 275.00 | 2022-06-06 | ||

| Fluorochem | 049091-250mg |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Fluorochem | 049091-1g |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 1g |

£142.00 | 2022-03-01 | |

| Life Chemicals | F2167-1300-1g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$135.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D556020-1g |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$290 | 2024-05-23 | |

| TRC | C385125-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 100mg |

$ 70.00 | 2022-06-06 |

2-Chloroquinoline-3-carbonitrile 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt

1.2 Reagents: Diethyl ether

1.2 Reagents: Diethyl ether

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C

リファレンス

- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt

リファレンス

- Novel route for synthesis of camptothecin analogue, India, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

リファレンス

- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene

リファレンス

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

1.2 Reagents: Hydroxylamine

1.2 Reagents: Hydroxylamine

リファレンス

- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

リファレンス

- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C

1.2 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Hydroxyamine hydrochloride

リファレンス

- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Acetic anhydride

リファレンス

- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C

リファレンス

- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

リファレンス

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

リファレンス

- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

リファレンス

- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154

Synthetic Routes 15

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

リファレンス

- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt

リファレンス

- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

リファレンス

- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Synthetic Routes 18

はんのうじょうけん

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C

リファレンス

- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382

Synthetic Routes 19

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux

リファレンス

- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Synthetic Routes 20

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

リファレンス

- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365

2-Chloroquinoline-3-carbonitrile Raw materials

- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

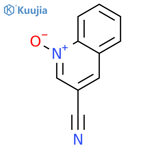

- quinoline-3-carbonitrile 1-oxide

- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine

- 2-Chloroquinoline-3-carbaldehyde

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile 関連文献

-

1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085

-

Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941

-

Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990

-

4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183

-

Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310

95104-21-5 (2-Chloroquinoline-3-carbonitrile) 関連製品

- 1038351-17-5(1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol)

- 2418670-82-1(tert-butyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate)

- 2034393-04-7(N-(1,4-dioxan-2-yl)methyl-1-2-hydroxy-2-(thiophen-2-yl)ethyl-1H-1,2,3-triazole-4-carboxamide)

- 1805734-71-7(3-Bromo-1-(3-chloro-4-nitrophenyl)propan-1-one)

- 1351658-27-9(1-(furan-2-yl)-2-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-one; oxalic acid)

- 2171758-32-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxy-N-methylpropanamidooxy}acetic acid)

- 858251-07-7(4-(butan-2-yl)oxane-2,6-dione)

- 1956318-31-2(4,6-Dibromoindoline)

- 1806049-12-6(2-(Difluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 2229147-37-7(2-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-indole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

清らかである:99%

はかる:5g

価格 ($):265.0